molecular formula C16H12O6 B11158847 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

Cat. No.: B11158847
M. Wt: 300.26 g/mol
InChI Key: ZRNJAOMUWYEWJY-UHFFFAOYSA-N
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Description

5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is a complex organic compound that features a furan ring, a coumarin moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid typically involves the following steps:

    Formation of the Coumarin Moiety: The coumarin structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with a β-keto ester in the presence of a strong acid catalyst.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the coumarin derivative reacts with a furan compound in the presence of a Lewis acid catalyst.

    Final Coupling and Carboxylation: The final step involves the coupling of the furan and coumarin moieties, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the coumarin moiety, converting the lactone ring into a dihydrocoumarin structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Halogenated or nitrated coumarin derivatives.

Mechanism of Action

The mechanism of action of 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid involves its interaction with biological targets such as enzymes and receptors. The coumarin moiety can inhibit enzymes like bacterial DNA gyrase, leading to antimicrobial effects . The furan ring may also interact with cellular components, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is unique due to the combination of the coumarin and furan moieties in a single molecule

Properties

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

5-methyl-4-[(2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid

InChI

InChI=1S/C16H12O6/c1-9-11(6-14(21-9)16(18)19)8-20-12-4-2-10-3-5-15(17)22-13(10)7-12/h2-7H,8H2,1H3,(H,18,19)

InChI Key

ZRNJAOMUWYEWJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)COC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

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